molecular formula C10H20O B092404 3,7-Dimethyl-1-octen-3-ol CAS No. 18479-49-7

3,7-Dimethyl-1-octen-3-ol

Cat. No. B092404
CAS RN: 18479-49-7
M. Wt: 156.26 g/mol
InChI Key: IUDWWFNDSJRYRV-UHFFFAOYSA-N
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Description

The compound 3,7-Dimethyl-1-octen-3-ol is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs or synthetic approaches that could be relevant to the understanding of 3,7-Dimethyl-1-octen-3-ol. For instance, the synthesis of complex natural products using dimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-ol as a synthon is explored, which indicates the potential for creating multiple stereo centers in a related compound .

Synthesis Analysis

The synthesis of related compounds involves the use of chiral centers and functional groups as building blocks for natural products with biological activity. The paper details the use of dimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-ol in the asymmetric synthesis of various natural products. The desymmetrization of this compound by hydroboration to obtain different chiral centers is a key step, followed by protection and deprotection sequences and carbon-carbon bond formation steps. This approach could potentially be applied to the synthesis of 3,7-Dimethyl-1-octen-3-ol.

Molecular Structure Analysis

While the molecular structure of 3,7-Dimethyl-1-octen-3-ol is not directly analyzed in the papers, the structural studies of organoboron compounds, such as 1,7-Dimethyl-3,5-diphenyl-2,4,6-trioxa-7-aza-1-azonia-3-bora-5-boratabicyclo[3.3.0]octane, provide insights into the stereochemistry and molecular conformations of complex molecules . These studies involve solving the crystal structure and understanding the dynamic behavior of molecules in solution, which could be relevant for analyzing the molecular structure of 3,7-Dimethyl-1-octen-3-ol.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3,7-Dimethyl-1-octen-3-ol, but they do discuss synthetic routes and key reactions for related compounds. For example, the synthesis of dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its 3,7-dimethyl derivative from cis-bicyclo[3.3.0]octane-3,7-diones involves iodine oxidation of bis-enolates . This indicates the potential for oxidative reactions in the synthesis of compounds with similar structures to 3,7-Dimethyl-1-octen-3-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,7-Dimethyl-1-octen-3-ol are not discussed in the provided papers. However, the synthesis and structural studies of related compounds suggest that the physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, could be inferred from similar molecular frameworks and functional groups present in the compounds studied .

Scientific Research Applications

  • Perfumery and Cosmetics

    • 3,7-Dimethyl-1-octen-3-ol, also known as α-Citronellol or Rhodinol, is commonly used in the perfumery and cosmetics industry .
    • It is often used as a fragrance ingredient due to its pleasant, rose-like scent .
    • The compound is typically synthesized and then added to various products, such as perfumes, lotions, and soaps .
  • Chemical Synthesis

    • 3,7-Dimethyl-1-octen-3-ol is an important intermediate for the preparation of β-ionone and vitamin E .
    • It can be used to produce a series of fragrances such as linalool and nerolidol .
    • The specific methods of application or experimental procedures would depend on the desired end product .
  • Polymer Science

    • 3,7-Dimethyl-1-octen-3-ol has been used in the copolymerization with styrene, 1-vinylnaphthalene or 2-methylstyrene by Ziegler-Natta catalysts .
    • Preparation of copolymers of racemic and optically active 3,7-dimethyl-1-octene with ethylene in the presence of Ziegler-Natta isospecific catalysts have been studied .
    • The results of these studies would be specific to the individual experiments and would likely involve analysis of the resulting polymer’s properties .
  • Insect Attractant

    • 3,7-Dimethyl-1-octen-3-ol, also known as Octenol or mushroom alcohol, is a chemical that attracts biting insects such as mosquitoes .
    • It is contained in human breath and sweat, and it is believed that insect repellent DEET works by blocking the insects’ octenol odorant receptors .
    • Octenol is used, sometimes in combination with carbon dioxide, to attract insects in order to kill them with certain electrical devices .
  • Food and Beverage Industry

    • Octenol is produced by several plants and fungi, including edible mushrooms and lemon balm .
    • Octenol is formed during oxidative breakdown of linoleic acid .
    • It is also a wine fault, defined as a cork taint, occurring in wines made with bunch rot contaminated grape .
  • Biotechnology

    • Biochemically, 1-octen-3-ol is generated from the peroxidation of linoleic acid, catalyzed by a lipoxygenase, followed by cleavage of the resulting hydroperoxide with the help of a hydroperoxide lyase .
    • This reaction takes place in cheese and is used in biotechnology to produce the ®-isomer .
  • Chemical Synthesis

    • 3,7-Dimethyl-6-octen-1-yn-3-ol is an important intermediate for the preparation of β-ionone and vitamin E .
    • It can be used to produce a series of fragrances such as linalool and nerolidol .
  • Gas Chromatography

    • 3,7-Dimethyl-1-octen-3-ol is used in gas chromatography as a standard for the identification and quantification of compounds .
    • Its properties such as its molecular weight (156.2652 g/mol), density (0.837 g/mL), and boiling point (174 ºC at 1 atm) make it suitable for this application .
  • Biotechnology

    • Biochemically, 1-octen-3-ol is generated from the peroxidation of linoleic acid, catalyzed by a lipoxygenase, followed by cleavage of the resulting hydroperoxide with the help of a hydroperoxide lyase .
    • This reaction takes place in cheese and is used in biotechnology to produce the ®-isomer .

Safety And Hazards

3,7-Dimethyl-1-octen-3-ol is classified as a Category 2 skin irritant and a Category 2 eye irritant . It is harmful if swallowed or inhaled, and it causes skin and eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the substance only in well-ventilated areas .

properties

IUPAC Name

3,7-dimethyloct-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDWWFNDSJRYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864839
Record name 1-Octen-3-ol, 3,7-dimethyl-
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-1-octen-3-ol

CAS RN

18479-49-7
Record name 3,7-Dimethyl-1-octen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18479-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydrolinalool
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Record name 1-Octen-3-ol, 3,7-dimethyl-
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Record name 1-Octen-3-ol, 3,7-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-1-en-3-ol
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Record name 6,7-DIHYDROLINALOOL
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Synthesis routes and methods

Procedure details

An autoclave having an internal volume of 3 liters was charged with 1,140 g of the hexane solution containing 3,7-dimethyl-1-octyn-3-ol thus obtained and 0.27 g of a Lindlar catalyst (supported on calcium carbonate) to carry out the hydrogenation for 4 hours under hydrogen pressure of 5 to 8 kg/cm2 (gauge pressure) at a temperature of 25 to 43° C. Thereafter, the catalyst was filtered off, and the resultant filtrate was concentrated with a rotary evaporator to give crude 3,7-dimethyl-1-octen-3-ol. Above the procedures for the hydrogenation of 3,7-dimethyl-1-octyn-3-ol were repeated once more to obtain, in total, 1,590 g of crude 3,7-dimethyl-1-octen-3-ol. Analysis by gas chromatography (column: DC-550, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 100° C.; and column: PEG-HT, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 130° C.) revealed that the conversions of 3,7-dimethyl-1-octyn-3-ol were 99.7% and 97.3% for the respective runs of the hydrogenation, and the selectivities to 3,7-dimethyl-1-octen-3-ol were 95.0% and 95.8%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
0.27 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
JY Yang, HS Lee - Pest management science, 2012 - Wiley Online Library
BACKGROUND: Recent studies have focused on materials derived from plant extracts as mite control products against house dust and stored food mites because repeated use of …
Number of citations: 39 onlinelibrary.wiley.com
EE Stashenko, R Martínez, MH Pinzón… - … of Chromatography A, 1996 - Elsevier
Orange oil obtained from fresh fruit peels by cold pressing was subjected to hydrogenation at 60, 70 and 80C and 0.46 MPa (H 2 pressure) over Adam's catalyst (PtO 2 at 0.5 and 0.75%…
Number of citations: 38 www.sciencedirect.com
M Ugliano, L Moio - Analytica chimica acta, 2008 - Elsevier
Grape-derived volatile compounds, including those released from odourless glycosidic precursor present in the grape, are strongly associated with the varietal aroma characteristic of …
Number of citations: 99 www.sciencedirect.com
F Pudil, J Volfova, V Janda, H Valentova… - Developments in Food …, 1998 - Elsevier
Bergamot oil was oxidized in the temperature range of 40–60C at restricted oxygen levels. The course of oxidation was investigated by gas chromatography (GLC) and gas …
Number of citations: 8 www.sciencedirect.com
JD Surmatis, A Ofner - The Journal of Organic Chemistry, 1963 - ACS Publications
We have now synthesized spirilloxanthin, containing the structure proposed by Barber, by two separate pro-cedures, as outlined in Chart I. The synthetic spiril-loxanthin was identical …
Number of citations: 82 pubs.acs.org
JY Yang, MG Kim, HS Lee - Planta medica, 2013 - thieme-connect.com
The essential oil of Scutellaria barbata was extracted using a steam distillation and then evaluated via fumigant and contact toxicity bioassays against Dermatophagoides farinae, …
Number of citations: 10 www.thieme-connect.com
M Zhou, D Liu, W Qiu, C Wang, W Yu, G Xiong, L Wang… - LWT, 2023 - Elsevier
The changes of lipids and volatile compounds in crayfish meat under different thermal processing treatments including boiling (BO), air frying (AF), and BO-AF were analyzed by UPLC-Q…
Number of citations: 0 www.sciencedirect.com
SC Rastogi, JP Lepoittevin, JD Johansen… - Contact …, 1998 - Wiley Online Library
Deodorants are one of the most frequently‐used types of cosmetics and are a source of allergic contact dermatitis. Therefore, a gas chromatography ‐ mass spectrometric analysis of 71 …
Number of citations: 84 onlinelibrary.wiley.com
W Jiang, J Paolini, D Bereau, MJ Battesti, Y Yang… - Heliyon, 2023 - cell.com
Various honeys from French Guiana were collected and analyzed to investigate their volatile fraction composition and antioxidant activity. Volatile composition was assessed using HS-…
Number of citations: 1 www.cell.com
JH Jeon, JY Yang, N Chung… - Journal of agricultural and …, 2012 - ACS Publications
The acaricidal activities of an active constituent derived from Ostericum koreanum roots and its derivatives were determined using fumigant and direct-contact toxicity bioassays against …
Number of citations: 14 pubs.acs.org

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